molecular formula C9H17ClN2O B2381550 L-prolyl-pyrrolidin-hydrochloric acid salt CAS No. 137998-15-3

L-prolyl-pyrrolidin-hydrochloric acid salt

Cat. No.: B2381550
CAS No.: 137998-15-3
M. Wt: 204.7
InChI Key: NFNGYUXIXLYXKH-QRPNPIFTSA-N
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Description

L-prolyl-pyrrolidin-hydrochloric acid salt is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is derived from L-proline, an amino acid that plays a crucial role in protein synthesis and various biochemical processes. The hydrochloric acid salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-prolyl-pyrrolidin-hydrochloric acid salt typically involves the cyclization of L-proline derivatives. One common method is the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This reaction forms the pyrrolidine ring, which is then converted into the hydrochloric acid salt form.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-prolyl-pyrrolidin-hydrochloric acid salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

L-prolyl-pyrrolidin-hydrochloric acid salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of L-prolyl-pyrrolidin-hydrochloric acid salt involves its interaction with specific molecular targets and pathways. As a proline derivative, it can mimic the behavior of proline in biological systems, influencing protein folding and stability. The pyrrolidine ring structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biochemical effects .

Comparison with Similar Compounds

L-prolyl-pyrrolidin-hydrochloric acid salt can be compared with other similar compounds, such as:

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, leading to different reactivity and applications.

    Prolinol: A proline derivative with a hydroxyl group, used in asymmetric synthesis.

The uniqueness of this compound lies in its specific structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

pyrrolidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNGYUXIXLYXKH-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137998-15-3
Record name (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
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